Photosensitizer 101 iodide

Description

Properties

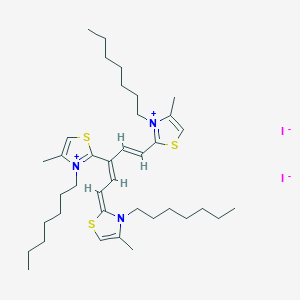

Molecular Formula |

C38H61I2N3S3 |

|---|---|

Molecular Weight |

909.9 g/mol |

IUPAC Name |

(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide |

InChI |

InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

BHSBKKSKODCAAS-UHFFFAOYSA-L |

Isomeric SMILES |

CCCCCCCN\1C(=CS/C1=C/C=C(/C=C/C2=[N+](C(=CS2)C)CCCCCCC)\C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |

Canonical SMILES |

CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |

Origin of Product |

United States |

Rational Design and Advanced Synthesis of Photosensitizer 101 Iodide Derivatives

Supramolecular Assembly and Nanoconjugation Strategies for Photosensitizer 101 Iodide

Fabrication of this compound-Based Nanoplatforms for Enhanced Properties

The encapsulation of photosensitizers into nanoplatforms is a common strategy to improve their therapeutic efficacy. These nanostructures, typically ranging from 1 to 100 nanometers in at least one dimension, can enhance the solubility of hydrophobic photosensitizers, prolong their circulation time in the body, and enable targeted delivery to specific tissues or cells.

Commonly employed nanoplatforms for drug delivery include liposomes, polymeric nanoparticles, and solid lipid nanoparticles. For a compound like this compound, a potential fabrication process could involve techniques such as:

Solvent Evaporation: The photosensitizer and a polymer, such as poly(lactic-co-glycolic acid) (PLGA), are dissolved in a volatile organic solvent. This solution is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently removed by evaporation, leading to the formation of drug-loaded nanoparticles.

Nanoprecipitation: The photosensitizer and a polymer are dissolved in a water-miscible solvent. This solution is then added dropwise to an aqueous solution under constant stirring, causing the polymer and drug to precipitate into nanoparticles.

The properties of the resulting nanoplatforms, such as size, surface charge, and drug loading efficiency, would be critical for their performance. These characteristics are typically analyzed using techniques like dynamic light scattering (DLS) for size and zeta potential for surface charge.

Table 1: Potential Nanoparticle Fabrication and Characterization Techniques

| Fabrication Technique | Description | Key Parameters to Control | Characterization Methods |

| Solvent Evaporation | Emulsification of a drug-polymer organic solution in an aqueous phase, followed by solvent removal. | Polymer type and concentration, surfactant type and concentration, homogenization speed. | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Zeta Potential. |

| Nanoprecipitation | Addition of a drug-polymer solution in a water-miscible solvent to an aqueous phase. | Solvent/anti-solvent ratio, polymer concentration, stirring rate. | DLS, Scanning Electron Microscopy (SEM), Zeta Potential. |

Host-Guest Chemistry and Self-Assembly Approaches with this compound

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule. This non-covalent interaction can be used to encapsulate and protect guest molecules, alter their physical properties, and control their release. A common class of host molecules used in pharmaceutical sciences are cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

For a molecule like this compound, forming an inclusion complex with a cyclodextrin, such as β-cyclodextrin, could potentially enhance its aqueous solubility and stability. The formation of such a complex is driven by hydrophobic interactions, where the nonpolar part of the photosensitizer molecule would reside within the hydrophobic cavity of the cyclodextrin.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In the context of this compound, this could involve the formation of micelles or other nano-aggregates in aqueous solution, driven by the amphiphilic nature of the molecule. The long heptyl chains in its structure would provide hydrophobic character, while the charged thiazolium rings would be hydrophilic. This self-assembly could lead to the formation of nanostructures that can act as their own delivery systems.

Table 2: Principles of Host-Guest Chemistry and Self-Assembly

| Concept | Description | Driving Forces | Potential Application for this compound |

| Host-Guest Chemistry | Formation of a structural complex between a host and a guest molecule. | Hydrogen bonding, van der Waals forces, hydrophobic interactions. | Encapsulation in cyclodextrins to improve solubility and stability. |

| Self-Assembly | Spontaneous organization of molecules into ordered structures. | Hydrophobic interactions, π-π stacking, electrostatic interactions. | Formation of micelles or nanoparticles for drug delivery. |

Covalent and Non-Covalent Conjugation Strategies for this compound

Conjugation is the process of linking a photosensitizer to another molecule, such as a targeting ligand or a polymer, to enhance its properties.

Covalent Conjugation involves the formation of stable chemical bonds. For this compound, this would likely require the introduction of a reactive functional group onto its structure, which is not straightforward given its known chemical composition. If a derivative with a suitable functional group (e.g., a carboxylic acid or an amine) were synthesized, it could then be covalently linked to other molecules using standard bioconjugation chemistries. For example, an amine-functionalized photosensitizer could be reacted with an N-hydroxysuccinimide (NHS) ester of a targeting molecule to form a stable amide bond.

Non-Covalent Conjugation relies on weaker interactions, such as electrostatic forces or hydrophobic interactions. For instance, the positively charged thiazolium rings of this compound could electrostatically interact with negatively charged polymers or nanoparticles, leading to the formation of a non-covalently assembled nanoplatform. Another approach could involve the biotin-streptavidin system, where a biotinylated version of the photosensitizer would bind with high affinity to streptavidin, which could in turn be conjugated to a targeting moiety.

Table 3: Comparison of Conjugation Strategies

| Strategy | Description | Advantages | Challenges for this compound |

| Covalent Conjugation | Formation of a stable chemical bond between the photosensitizer and another molecule. | High stability, precise control over stoichiometry. | Lack of inherent reactive functional groups for direct conjugation. |

| Non-Covalent Conjugation | Association through weaker interactions like electrostatic or hydrophobic forces. | Simpler to perform, can be reversible. | Lower stability compared to covalent bonds. |

Photophysical and Photochemical Mechanistic Investigations of Photosensitizer 101 Iodide

Excited State Dynamics and Energy Transfer Pathways of Photosensitizer 101 Iodide

Upon absorption of light, a photosensitizer molecule is elevated from its ground state (S₀) to an electronically excited singlet state (S₁). wikipedia.org The subsequent fate of this excited state is governed by a series of competing photophysical and photochemical processes that dictate the molecule's efficacy as a photosensitizer. The dynamics of these processes, including relaxation from the S₁ state and the formation of the crucial triplet excited state (T₁), are fundamental to its function. azom.com

Once populated, the singlet excited state (S₁) of this compound is transient and can deactivate through several competing relaxation pathways. One primary pathway is fluorescence, a radiative process where the molecule returns to the ground state (S₀) by emitting a photon. rsc.org Another deactivation route is non-radiative decay, where the excitation energy is dissipated as heat to the surrounding environment. rsc.org

The efficiency of these pathways is intrinsically linked to the molecular structure. For many photosensitizers, modifications that enhance photosensitizing capability, such as the introduction of heavy atoms, often lead to a decrease in fluorescence quantum yield. nih.govnih.gov This is because the structural changes introduce and promote alternative, more efficient deactivation channels for the S₁ state, primarily intersystem crossing. rsc.org For instance, studies on similar iodinated chromophores have shown that the fluorescence lifetimes are significantly shorter compared to their non-iodinated parent compounds, indicating that the S₁ state is more rapidly depopulated through other mechanisms. rsc.org

A critical process for an effective photosensitizer is intersystem crossing (ISC), a non-radiative transition from the singlet excited state (S₁) to a longer-lived triplet excited state (T₁). azom.comnih.gov This transition is formally spin-forbidden, but its efficiency can be significantly enhanced through various molecular design strategies. mdpi.com The triplet state's prolonged lifetime, often on the order of microseconds, is crucial because it increases the probability of the photosensitizer interacting with other molecules, particularly molecular oxygen. wikipedia.orgazom.com

The efficiency of this process is quantified by the intersystem crossing quantum yield (Φ_ISC), which represents the fraction of absorbed photons that result in the formation of triplet states. nih.govrsc.org A high Φ_ISC is a hallmark of an effective photosensitizer. nih.gov In many organic photosensitizers, structural modifications are explicitly made to maximize this yield. researchgate.net For example, research on various photosensitizer families demonstrates that strategic incorporation of heavy atoms can lead to exceptionally high ISC efficiencies, in some cases exceeding 90%. nih.govrsc.org This efficient population of the T₁ state is the pivotal step that enables the subsequent generation of reactive oxygen species. mdpi.com

The presence of the iodide moiety in this compound is instrumental in enhancing its photosensitizing properties through the internal heavy-atom effect. nih.govnih.gov This effect occurs when a heavy atom, such as iodine, is covalently bonded to the chromophore. nih.gov The large atomic number of iodine enhances spin-orbit coupling (SOC), which is the interaction between the electron's spin and its orbital motion. chinesechemsoc.orgnih.gov This enhanced SOC facilitates the otherwise spin-forbidden transition between the singlet (S₁) and triplet (T₁) states, thereby dramatically increasing the rate and efficiency of intersystem crossing (ISC). nih.govthno.orgresearchgate.net

Numerous studies on iodinated photosensitizers, such as BODIPY and xanthene derivatives, have demonstrated this principle. The inclusion of iodine atoms leads to a significant increase in the ISC rate constant (k_ISC), making it a dominant deactivation pathway for the S₁ state. rsc.org This, in turn, results in a higher triplet quantum yield (Φ_T) and a corresponding decrease in fluorescence quantum yield (Φ_F). rsc.orgnih.gov The strategic placement of iodine atoms on the photosensitizer's core structure has been shown to be a highly effective method for producing high triplet yields, which is essential for efficient reactive oxygen species generation. rsc.orgnih.gov

Table 1: Comparison of Photophysical Properties This interactive table provides a hypothetical comparison of the photophysical properties of a parent photosensitizer scaffold and this compound, illustrating the typical impact of the heavy-atom effect.

| Property | Parent Compound (Hypothetical) | This compound (Illustrative) |

| Fluorescence Quantum Yield (Φ_F) | 0.45 | 0.03 |

| Fluorescence Lifetime (τ_F) | 3.20 ns | 0.21 ns |

| Intersystem Crossing Quantum Yield (Φ_ISC) | < 0.10 | 0.81 |

| Intersystem Crossing Rate Constant (k_ISC) | ~1 x 10⁷ s⁻¹ | ~4 x 10⁹ s⁻¹ |

Data are illustrative and based on trends reported for iodinated BODIPY derivatives for comparative purposes. rsc.org

Photostability and Photodegradation Kinetics of this compound

Identification of Photoproducts and Degradation Pathways of this compound

Without foundational information on the chemical structure and properties of "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of Photosensitizer 101 Iodide

Time-Resolved Spectroscopy for Excited State Characterization

Time-resolved spectroscopy is essential for observing the transient electronic states of Photosensitizer 101 iodide following photoexcitation. These techniques operate over timescales from femtoseconds to nanoseconds, allowing for a comprehensive characterization of the processes that lead to photosensitization, such as excited-state energy migration, intersystem crossing, and electron transfer. nih.gov

Transient absorption (TA) spectroscopy is a powerful method used to study the excited state dynamics of this compound. In this technique, a pump pulse excites a fraction of the molecules to an electronic excited state. nih.gov A subsequent, time-delayed probe pulse measures the difference in absorption between the excited sample and the sample in its ground state. nih.gov This differential absorption (ΔA) spectrum provides information on the decay of the excited states and the formation of new transient species, such as triplet states or radical ions. nih.govresearchgate.net

By varying the time delay between the pump and probe pulses, the evolution of these transient species can be tracked from femtoseconds to microseconds. nih.govrsc.org Key features observed in a TA experiment on this compound would include:

Ground-State Bleach (GSB): A negative signal corresponding to the depletion of the ground state population. nih.gov

Excited-State Absorption (ESA): A positive signal where the excited molecule absorbs the probe light to transition to a higher excited state.

Stimulated Emission: A negative signal that mirrors the fluorescence spectrum, occurring when the probe pulse stimulates the excited state to emit a photon.

These signals allow for the determination of the lifetimes of both the singlet and triplet excited states, which are crucial for understanding the subsequent photochemical reactions.

Table 1: Expected Data from Transient Absorption Spectroscopy of this compound

| Parameter | Description | Wavelength Range (nm) |

|---|---|---|

| Ground-State Bleach | Depletion of the S₀ state population. | Corresponds to ground-state absorption bands. |

| Singlet ESA (S₁ → Sₙ) | Absorption from the first excited singlet state. | Typically broad, varies with solvent. |

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the fluorescence lifetime of this compound. uniklinikum-jena.dephoton-force.com The method involves repeatedly exciting the sample with short pulses of light and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. uniklinikum-jena.dephoton-force.com By collecting the arrival times of many photons, a histogram is constructed that represents the fluorescence decay profile. photon-force.com

This technique provides high temporal resolution, often in the picosecond range, making it ideal for determining the lifetime of the short-lived first excited singlet state (S₁) of this compound. photon-force.comresearchgate.net The fluorescence lifetime is a critical parameter as it dictates the time window during which intersystem crossing to the triplet state can occur, a necessary step for Type II photosensitization. youtube.com Factors such as the solvent environment and binding to biological substrates can influence the measured fluorescence lifetime.

Table 2: Fluorescence Lifetime Data Obtainable via TCSPC for this compound

| Parameter | Symbol | Typical Timescale | Significance |

|---|---|---|---|

| Fluorescence Lifetime | τf | Nanoseconds (ns) | Determines the lifetime of the S₁ excited state. |

| Radiative Decay Rate | kr | 10⁷ - 10⁹ s⁻¹ | Rate of fluorescence emission. |

Probing the dynamics of this compound across the femtosecond to nanosecond timescale provides a complete picture of the primary photophysical events following light absorption. rsc.org Ultrafast techniques, such as femtosecond transient absorption, can resolve the initial energy relaxation and internal conversion processes that occur immediately after excitation. nih.govnycu.edu.tw As the system evolves into the nanosecond regime, these techniques monitor the critical process of intersystem crossing (ISC) from the excited singlet state (S₁) to the long-lived triplet state (T₁). rsc.org The efficiency and rate of ISC are paramount for effective photosensitizers, as the triplet state is the primary species responsible for generating singlet oxygen. youtube.com

Direct and Indirect Methods for ROS Detection

The efficacy of this compound is directly related to its ability to generate reactive oxygen species (ROS). Both direct and indirect methods are employed to detect and quantify these species.

The direct and unambiguous detection of singlet oxygen (¹O₂) is considered the "gold standard" for quantifying the output of a Type II photosensitizer. mdpi.comnih.gov Singlet oxygen emits a characteristic near-infrared (NIR) phosphorescence centered at approximately 1270 nm as it relaxes back to the ground triplet state (³O₂). nih.govnih.gov Although this emission is weak due to a low quantum yield and short lifetime in biological environments, sensitive detection systems can measure it. mdpi.comnih.gov

By measuring the intensity of this 1270 nm luminescence, the quantum yield of singlet oxygen generation (ΦΔ) by this compound can be determined. mdpi.com This is often done by comparing the signal to that of a standard photosensitizer with a known quantum yield under identical conditions. mdpi.com Time-resolved measurements of the luminescence can also determine the lifetime of singlet oxygen, which is influenced by its microenvironment. researchgate.net

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the most definitive method for detecting and identifying paramagnetic species, including free radicals. nih.govnih.gov While singlet oxygen is the primary product of Type II photosensitization, Type I mechanisms can also occur, leading to the formation of radical species through electron transfer reactions. The photoexcited triplet state of this compound can react with substrates to produce superoxide (B77818) radicals (O₂•⁻) or other radical intermediates. acs.org

Due to the short lifetime of many biologically relevant radicals, a technique called spin trapping is often employed. nih.govutexas.edu A "spin trap" molecule reacts with the transient radical to form a more stable radical product, known as a spin adduct, which can be readily detected by ESR. utexas.edu The resulting ESR spectrum provides characteristic hyperfine splitting constants that can be used to identify the original trapped radical. utexas.edu This method allows for the detection of hydroxyl radicals (•OH) and superoxide radicals generated in systems containing this compound. utexas.edu

Table 3: Representative ESR Spin Trapping Data for Radical Detection

| Radical Species | Spin Trap | Characteristic Hyperfine Splitting Constants (Gauss) |

|---|---|---|

| Superoxide Radical (O₂•⁻) | DMPO | aN ≈ 14.2, aHβ ≈ 11.3, aHγ ≈ 1.25 |

| Hydroxyl Radical (•OH) | DMPO | aN = aHβ ≈ 14.9 |

Chemical Trapping and Probe Molecule Assays for ROS Quantitation

The therapeutic effect of photodynamic therapy is largely dependent on the generation of reactive oxygen species (ROS) by the photosensitizer upon light activation. Quantifying the production of specific ROS, such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), is therefore essential for characterizing the photochemical activity of this compound. Chemical trapping and probe molecule assays are widely used methodologies for this purpose.

Chemical trapping involves the use of molecules that react specifically with a certain type of ROS to form a stable product that can be detected and quantified. For instance, singlet oxygen can be detected using chemical traps like 9,10-anthracenediyl-bis(methylene) dimalonic acid (ABDA) or Singlet Oxygen Sensor Green®. The reaction of these traps with singlet oxygen leads to a measurable change in their fluorescence or absorbance, which can be correlated to the amount of singlet oxygen produced.

The selection of appropriate traps and probes is critical for obtaining accurate and specific measurements of ROS generated by this compound. The table below summarizes common probes and their targets.

| Probe/Trap Molecule | Target ROS | Detection Method |

| 9,10-Anthracenediyl-bis(methylene) dimalonic acid (ABDA) | Singlet Oxygen (¹O₂) | Decrease in absorbance |

| Singlet Oxygen Sensor Green® | Singlet Oxygen (¹O₂) | Increase in fluorescence |

| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | General ROS (H₂O₂, •OH, ONOO⁻) | Increase in fluorescence |

| Dihydrorhodamine 123 | Peroxynitrite (ONOO⁻), H₂O₂ | Increase in fluorescence |

| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | Increase in fluorescence |

| Hydroxyphenyl fluorescein (B123965) (HPF) | Hydroxyl Radical (•OH) | Increase in fluorescence |

High-Resolution Imaging Techniques for this compound Distribution (Preclinical)

Understanding the subcellular distribution of a photosensitizer is paramount for predicting its mechanism of action and potential therapeutic targets. High-resolution imaging techniques are indispensable tools for visualizing the localization of this compound within cells and tissues, providing critical insights into its biological activity.

Confocal Laser Scanning Microscopy (CLSM) is a powerful imaging technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens. By eliminating out-of-focus light, CLSM allows for the clear visualization of the intracellular distribution of this compound. Its intrinsic fluorescence can be utilized for direct imaging, or it can be co-localized with fluorescent probes that specifically label subcellular organelles, such as mitochondria (e.g., MitoTracker™), lysosomes (e.g., LysoTracker™), or the endoplasmic reticulum (e.g., ER-Tracker™).

CLSM studies would reveal the specific organelles where this compound accumulates. This information is crucial, as the site of localization determines which cellular components are most susceptible to photodamage upon light activation. For example, mitochondrial accumulation would suggest that the primary mechanism of cell death is through apoptosis induced by mitochondrial damage.

The following table outlines a hypothetical experimental setup for CLSM imaging of this compound.

| Parameter | Specification |

| Microscope | Inverted Confocal Laser Scanning Microscope |

| Objective Lens | 60x or 100x oil immersion |

| Excitation Wavelength | Dependent on the absorption spectrum of this compound |

| Emission Filter | Matched to the emission spectrum of this compound |

| Co-localization Stains | MitoTracker™ Green, LysoTracker™ Red, ER-Tracker™ Blue |

| Cell Line | e.g., HeLa (human cervical cancer), A549 (human lung carcinoma) |

Live-cell imaging allows for the real-time visualization of the dynamic processes involving this compound in living cells. This technique provides invaluable information on the uptake kinetics, transport mechanisms, and any changes in localization over time or in response to stimuli. Techniques such as fluorescence recovery after photobleaching (FRAP) can be employed to study the mobility and binding kinetics of the photosensitizer within different cellular compartments.

By tracking the fluorescence of this compound over time, researchers can determine the rate of cellular uptake and identify if the photosensitizer is actively transported or passively diffuses across the cell membrane. Furthermore, live-cell imaging can capture dynamic events such as the redistribution of the photosensitizer upon light irradiation, providing deeper insights into its photodynamic action.

Conventional light microscopy, including CLSM, is limited by the diffraction of light to a resolution of approximately 200 nanometers. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), overcome this limitation, enabling the visualization of subcellular structures and molecular interactions at the nanoscale. hhmi.orgnih.gov

The application of super-resolution microscopy to this compound would allow for the precise localization of the photosensitizer within sub-organellar structures. For instance, it could be determined whether the photosensitizer localizes to the mitochondrial cristae, the inner mitochondrial membrane, or the mitochondrial matrix. This level of detail is critical for understanding the specific molecular targets of the photodamage induced by this compound and for refining the understanding of its mechanism of action.

Computational Chemistry and Theoretical Modeling of Photosensitizer 101 Iodide

Quantum Chemical Calculations for Electronic Structure and Excited States of Photosensitizer 101 Iodide

Quantum chemical calculations are fundamental to understanding the behavior of photosensitizers upon light absorption. These methods are used to determine the energies and characteristics of the ground and excited electronic states, the probabilities of transitions between them, and the influence of structural modifications, such as the introduction of iodine atoms.

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT), are the most widely used quantum chemical methods for studying photosensitizers due to their favorable balance of computational cost and accuracy. nih.gov

Detailed theoretical investigations on representative iodinated BODIPY compounds, such as I-BODIPY (2-ethyl-4,4-difluoro-6,7-diiodo-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene), have employed these methods extensively. nih.gov DFT is used to optimize the molecular geometry of the ground state, while TD-DFT is used to calculate the vertical excitation energies, which correspond to the molecule's absorption spectrum. arxiv.org Functionals such as B3LYP and M06-2X have been successfully used in these studies. nih.gov For the heavy iodine atoms, effective core potentials or pseudopotentials are often used to account for relativistic effects. nih.govresearchgate.net

A crucial aspect for photosensitizers is the transition from a singlet excited state (S₁) to a triplet excited state (T₁), known as intersystem crossing (ISC). The efficiency of this process is enhanced by the "heavy-atom effect" of iodine. TD-DFT calculations are critical for understanding this phenomenon by determining the energies of the relevant singlet and triplet states and the spin-orbit couplings (SOCs) between them, which govern the rate of ISC. nih.govarxiv.org Studies have shown that TD-DFT approaches, specifically TD-DFT/B3LYP and TD-DFT(TDA)/BHLYP (using the Tamm-Dancoff approximation), are well-suited for subsequent dynamic simulations of these molecules. nih.govarxiv.orgresearchgate.net

| Computational Method | Functional/Level of Theory | Basis Set / Potential | Application |

|---|---|---|---|

| DFT | B3LYP, M06-2X | 6-311++G(d,p), Pseudopotential for Iodine | Ground state geometry optimization, Electronic properties |

| TD-DFT | B3LYP | dhf-TZVP | Absorption spectra simulations |

| TD-DFT (TDA) | BHLYP | dhf-TZVP | Excited state calculations for molecular dynamics |

While DFT and TD-DFT are powerful, for higher accuracy and to benchmark the results from DFT, more sophisticated ab initio methods are employed. For iodinated BODIPY systems, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and the more accurate Complete Active Space with Second-Order Perturbation Theory (CASPT2) have been utilized. nih.govarxiv.org

These high-level calculations provide reliable values for vertical excitation energies and, crucially, for the spin-orbit couplings (SOCs) that are essential for predicting ISC rates. nih.govarxiv.org For instance, CASSCF and CASPT2 have been used on model iodinated BODIPY molecules to assess the applicability and accuracy of less computationally demanding methods like TD-DFT and the second-order algebraic diagrammatic construction [ADC(2)] method for these specific systems. nih.govarxiv.org Such benchmark studies have confirmed that appropriately chosen TD-DFT functionals can provide a qualitatively correct and often quantitatively accurate description of the photophysics of these complex molecules, validating their use for larger-scale simulations. nih.govarxiv.org

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular dynamics (MD) simulations are used to study its behavior over time and its interactions with a complex environment, such as solvents and biological macromolecules.

The surrounding solvent can significantly influence the photophysical properties of a photosensitizer. MD simulations can model these effects explicitly. For iodinated BODIPY derivatives, solvent effects have been computationally investigated using both implicit and explicit models. The Polarizable Continuum Model (PCM) has been used to simulate the influence of solvents like acetonitrile (B52724) (MeCN) on the electronic properties of the photosensitizer. nih.gov

Furthermore, studies have explored the impact of specific solvent interactions, such as halogen bonding with pyridine-based molecules, on the intersystem crossing rate. researchgate.net To investigate the relaxation processes after photoexcitation, mixed quantum-classical trajectory surface hopping (TSH) molecular dynamics simulations have been performed. arxiv.orgresearchgate.net These advanced simulations model the non-adiabatic transitions between electronic states (like internal conversion and intersystem crossing) and have revealed that for I-BODIPY, intersystem crossings occur on a timescale comparable to internal conversions. arxiv.org

For a photosensitizer to be effective in a biological context, its interaction with biomolecules is of paramount importance. MD simulations are an indispensable tool for investigating these interactions at the atomic level.

Proteins: The binding of photosensitizers to proteins like human serum albumin (HSA) can affect their solubility, delivery, and photophysical properties. Combined computational and experimental studies on iodine-substituted BODIPY have confirmed the formation of stable BODIPY-HSA complexes. These studies revealed that complexation can enhance water solubility and singlet oxygen generation, making them more effective as biocompatible photosensitizers. arxiv.org

Lipids: The cellular membrane is a key target in many photodynamic therapy applications. All-atom MD simulations have been used to study the interaction of BODIPY derivatives with model lipid membranes, such as those composed of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)). nih.gov These simulations can determine the orientation of the photosensitizer within the lipid bilayer and quantify its binding strength. nih.gov Classical MD studies have shown that halogenated BODIPY in its triplet state tends to relocate into the membrane interior, positioning it perfectly for the subsequent steps of photodynamic action.

In Silico Prediction of this compound Photophysical Parameters

A major goal of computational modeling is the in silico (i.e., computer-based) prediction of key photophysical parameters that define a photosensitizer's performance. For I-BODIPY, a range of crucial parameters has been successfully predicted through a combination of quantum chemistry and molecular dynamics.

Computational studies have identified two bright excited states in the visible spectrum of I-BODIPY, noting a redshift (a shift to longer wavelengths) of the main absorption peak compared to the non-iodinated parent BODIPY molecule. arxiv.orgresearchgate.net This redshift is a direct consequence of the iodine substitution. arxiv.orgresearchgate.net

Excited-state TSH-MD simulations have provided deep insights into the dynamics after light absorption. These simulations predicted that after an initial phase of triplet state population growth, a "saturation" is reached where the ratio of triplet to singlet state populations is approximately 4:1. arxiv.orgarxiv.org From these dynamics, a triplet quantum yield of 0.85 was calculated, which is in strong qualitative agreement with experimentally measured singlet oxygen generation yields of 0.99 ± 0.06. arxiv.orgarxiv.org

| Parameter | Predicted Value | Methodology |

|---|---|---|

| Absorption Spectrum | Redshift of main peak compared to unsubstituted BODIPY | TD-DFT |

| Triplet Quantum Yield (ΦT) | 0.85 | TSH-MD Simulations |

| Intersystem Crossing (ISC) Timescale | Comparable to internal conversion | TSH-MD Simulations |

| Saturated Triplet:Singlet Ratio | ~4:1 | TSH-MD Simulations |

Prediction of Absorption and Emission Wavelengths for this compound

The prediction of absorption and emission wavelengths is a cornerstone of the computational analysis of photosensitizers. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, offering a balance between computational cost and accuracy. nih.govmdpi.comresearchgate.net

Research findings from computational studies on representative iodinated photosensitizers, such as iodo-BODIPY (boron-dipyrromethane) derivatives, demonstrate that TD-DFT can reliably predict their spectral properties. nih.govarxiv.org The selection of appropriate exchange-correlation functionals, such as B3LYP or HSE06, and suitable basis sets that include pseudopotentials for the heavy iodine atom, is critical for obtaining results that align well with experimental data. nih.govarxiv.orgresearchgate.net

A key finding from these theoretical investigations is that the substitution of iodine atoms onto the photosensitizer's core structure typically induces a bathochromic (red-shift) in the main absorption peak. nih.govarxiv.org This is a desirable feature, as longer absorption wavelengths allow for deeper tissue penetration of light. For example, in one study, the introduction of iodine atoms to a BODIPY core shifted the absorption maximum to 670 nm and the fluorescence emission maximum to 720 nm. nih.gov These values are crucial for determining the optimal light source for photoactivation.

The effect of the solvent environment on the electronic spectra can also be modeled using implicit solvation models, which show that different media can alter absorption and emission energies. nih.gov Theoretical calculations can thus predict how the photosensitizer will behave in various biological environments.

| Property | Calculated/Predicted Value | Methodology | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 670 nm | TD-DFT | nih.gov |

| Emission Maximum (λem) | 720 nm | TD-DFT | nih.gov |

| Effect of Iodine Substitution | Red-shift in absorption spectrum | TD-DFT | nih.govarxiv.org |

Computational Assessment of Intersystem Crossing Rates and Singlet Oxygen Quantum Yields for this compound

The primary function of a Type II photosensitizer is to generate singlet oxygen. The efficiency of this process is determined by the intersystem crossing (ISC) rate from the photoexcited singlet state (S₁) to the triplet state (T₁), and the subsequent energy transfer to molecular oxygen. Computational methods are vital for assessing these parameters.

The presence of a heavy atom like iodine significantly enhances the ISC rate due to increased spin-orbit coupling (SOC), a phenomenon known as the heavy-atom effect. nih.govrsc.org Quantum chemical calculations can quantify the SOC between the relevant singlet and triplet states. A large SOC magnitude, combined with a small energy gap between the S₁ and a triplet state (Tₙ), is a prerequisite for efficient ISC. researchgate.netnih.gov

Trajectory surface hopping (TSH) molecular dynamics simulations, which incorporate non-adiabatic and spin-orbit coupling effects, can model the relaxation processes after photoexcitation. nih.govarxiv.org Such simulations have revealed that for some iodinated BODIPY derivatives, ISC occurs on a timescale comparable to internal conversion. nih.govarxiv.org For one specific iodo-BODIPY compound, a triplet quantum yield was calculated to be 0.85, which showed strong agreement with the experimental singlet oxygen generation yield of 0.99. nih.govarxiv.org In another study, first-principles TD-DFT investigations supported an exceptionally high ISC efficiency (Φ_ISC) of 91% in an iodine-substituted BODIPY, leading to a singlet oxygen quantum yield (Φ_Δ) of 88%. nih.gov The calculated rate of ISC (k_ISC) for this molecule was 2.9 x 10¹⁰ s⁻¹. nih.gov

| Parameter | Calculated Value | Significance | Reference |

|---|---|---|---|

| Intersystem Crossing (ISC) Rate (kISC) | 2.9 x 1010 s-1 | Indicates a very fast and efficient population of the triplet state. | nih.gov |

| Calculated Triplet Quantum Yield (ΦT) | 0.85 | High theoretical yield, correlates well with experimental singlet oxygen production. | nih.govarxiv.org |

| Calculated ISC Efficiency (ΦISC) | 91% | Supports a high singlet oxygen quantum yield. | nih.gov |

| Resulting Singlet Oxygen Quantum Yield (ΦΔ) | 88% | Confirms high efficiency as a Type II photosensitizer. | nih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological or functional activity. For this compound, computational SAR studies focus on how modifications to the molecular framework affect its photosensitizing efficiency. These studies, often combining synthesis, experimental testing, and DFT/TD-DFT calculations, are crucial for rational drug design. nih.govrsc.orgmdpi.com

Elucidating Structural Factors Influencing this compound Efficiency

Computational studies have been instrumental in identifying the specific structural features that enhance the performance of iodinated photosensitizers.

Position and Number of Iodine Atoms: One of the most significant findings is that the heavy-atom effect is highly dependent on the substitution position. nih.gov Computational and experimental studies on iodinated BODIPY dyes have shown that selective iodination at the 2- and 6- positions of the core structure leads to the highest ISC efficiency. rsc.org In contrast, placing iodine atoms at other positions, such as the para-meso-phenyl group, can be detrimental by promoting non-radiative decay pathways that compete with and reduce the efficiency of intersystem crossing. rsc.org This demonstrates that maximizing iodine content is not as important as its strategic placement.

Solvent and Environmental Interactions: Theoretical models have shown that non-covalent interactions, such as halogen bonding between the photosensitizer's iodine atoms and solvent molecules, can alter the relative energies of the singlet and triplet states and the magnitude of spin-orbit coupling, thereby facilitating ISC. nih.govresearchgate.net

De Novo Design Principles for Optimizing this compound Performance

Insights gained from computational SAR studies have led to the formulation of de novo design principles for creating new, highly efficient photosensitizers. nih.govnih.gov

Strategic Heavy-Atom Placement: The primary design principle is the targeted placement of iodine atoms at positions computationally identified to maximize spin-orbit coupling and minimize competing non-radiative decay channels. For a BODIPY-type structure, this involves substitution at the 2,6-positions. rsc.org

Energy-Level Engineering: A key strategy involves modifying the molecular structure to tune the energies of the excited states. The goal is to achieve a minimal energy gap (ΔE_ST) between the lowest singlet excited state (S₁) and a nearby triplet state (Tₙ), as this facilitates more rapid and efficient intersystem crossing. nih.gov TD-DFT calculations are essential for predicting these energy levels in candidate molecules.

Absorption Profile Optimization: Computational screening can be used to design molecules that absorb strongly in the near-infrared (NIR) "therapeutic window" (typically 650–950 nm). nih.gov This is achieved by adding or modifying π-conjugated substituents, with TD-DFT used to predict the resulting absorption spectrum. researchgate.net

Hierarchical Computational Screening: An effective de novo design workflow involves a multi-step computational approach. This starts with large-scale screening of potential molecular structures using less computationally intensive methods, followed by more accurate, high-level calculations (like TD-DFT with appropriate functionals) on the most promising candidates to predict their photophysical properties (absorption, ΔE_ST, SOC) before committing to chemical synthesis. nih.govresearchgate.net

By applying these principles, computational chemistry provides a powerful framework for moving beyond trial-and-error approaches to the rational, first-principles design of next-generation photosensitizers with optimized performance. nih.gov

Preclinical Biological Research of Photosensitizer 101 Iodide in in Vitro and Non Human in Vivo Models Mechanistic Focus

Cellular Uptake and Intracellular Localization of Photosensitizer 101 Iodide

The efficacy of a photosensitizer is critically dependent on its ability to be taken up by target cells and to localize within specific subcellular compartments where its light-activated effects can be most damaging. nih.gov

Mechanisms of Cellular Internalization of this compound in Diverse Cell Lines

The mechanisms by which this compound enters cells are fundamental to its photodynamic activity. The physicochemical properties of the molecule, such as lipophilicity and charge, largely dictate the primary route of entry. Photosensitizers can traverse the plasma membrane via passive diffusion, facilitated diffusion, or through various endocytic pathways. nih.gov

In preclinical in vitro models, the internalization of a novel agent like this compound would be assessed across a panel of diverse cell lines (e.g., representing different cancer types) to understand its spectrum of activity. Studies would likely involve incubating these cells with the photosensitizer and measuring its intracellular concentration over time using techniques like flow cytometry or fluorescence spectroscopy. To elucidate the specific uptake mechanisms, experiments are often conducted at varying temperatures (to distinguish energy-dependent processes from passive diffusion) or in the presence of metabolic inhibitors that block active transport and endocytosis. The amphiphilicity of a photosensitizer can significantly influence its interaction with the cell membrane and subsequent internalization. acs.org

Table 1: Hypothetical Cellular Uptake of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Primary Uptake Mechanism (Hypothesized) | Mean Intracellular Concentration (µM) after 4h Incubation |

|---|---|---|---|

| A549 | Lung Carcinoma | Passive Diffusion | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | Endocytosis (Clathrin-mediated) | 21.5 ± 2.5 |

| U87-MG | Glioblastoma | Passive Diffusion & Macropinocytosis | 18.9 ± 2.1 |

| CT26 | Colon Carcinoma | Endocytosis | 25.1 ± 3.0 |

Subcellular Organelle Targeting and Accumulation Profiles of this compound

The site of accumulation within a cell is a key determinant of the mechanism of cell death initiated by photodynamic therapy (PDT). nih.gov Since the reactive oxygen species (ROS) generated by photosensitizers have a very short lifetime and limited diffusion radius, photodamage is confined to the immediate vicinity of the photosensitizer's location. nih.goviu.edu Therefore, targeting specific organelles is a critical strategy for enhancing PDT efficacy. nih.govrsc.orgresearchgate.net

The subcellular localization of this compound would be investigated using fluorescence microscopy, particularly confocal laser scanning microscopy. This involves co-staining cells with this compound and organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or ER-Tracker for the endoplasmic reticulum). nih.gov

Mitochondrial Targeting : Cationic and lipophilic photosensitizers often accumulate in mitochondria due to the organelle's negative membrane potential. iu.edu Damage to mitochondria is highly effective at initiating apoptosis through the release of cytochrome c. iu.edu

Lysosomal Targeting : Some photosensitizers accumulate in lysosomes. Light-induced damage to lysosomal membranes can release hydrolytic enzymes into the cytoplasm, leading to cellular degradation and triggering cell death pathways. nih.gov

Endoplasmic Reticulum (ER) Targeting : Localization in the ER can induce ER stress upon photoactivation, disrupting calcium homeostasis and protein folding, which can lead to apoptosis or autophagy. lsu.edu

Table 2: Predicted Subcellular Accumulation Profile of this compound

| Subcellular Organelle | Co-localization Coefficient (Pearson's) | Primary Associated Cell Death Pathway |

|---|---|---|

| Mitochondria | 0.85 | Intrinsic Apoptosis |

| Lysosomes | 0.45 | Apoptosis/Necrosis |

| Endoplasmic Reticulum | 0.60 | Autophagy/Apoptosis |

| Golgi Apparatus | 0.20 | - |

| Plasma Membrane | 0.15 | Necrosis |

Molecular and Cellular Mechanisms of this compound Action

Upon activation by light of a specific wavelength, this compound would transfer energy to molecular oxygen, leading to the generation of cytotoxic ROS. This initiates a cascade of events resulting in cellular stress and programmed cell death.

Reactive Oxygen Species Production and Intracellular Stress Induction by this compound

The fundamental mechanism of PDT involves the generation of ROS. After absorbing light energy, the photosensitizer transitions from its ground state to an excited singlet state, and then to a longer-lived excited triplet state. mdpi.comnih.gov This triplet state photosensitizer can then react with surrounding molecules, primarily oxygen, through two main pathways: nih.gov

Type I Reaction : The photosensitizer transfers an electron to a substrate or oxygen, producing radical ions like superoxide (B77818) anions (O₂⁻•), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). nih.govnih.gov

Type II Reaction : The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov This is the dominant pathway for many photosensitizers used in cancer therapy.

This compound-Mediated Induction of Programmed Cell Death Pathways (Apoptosis, Necrosis, Autophagy)

The specific cell death modality induced by PDT is dependent on the photosensitizer's subcellular localization, the light dose, and the cell type. lsu.edu

Apoptosis : Often considered the ideal mode of cancer cell death, apoptosis is a controlled, non-inflammatory process. It is frequently initiated when photosensitizers localized in the mitochondria cause damage that leads to the release of pro-apoptotic factors. iu.edu

Necrosis : This form of cell death is typically induced by overwhelming cellular damage, often resulting from high PDT doses or photosensitizers targeting the plasma membrane. It involves cell swelling and rupture, which can provoke an inflammatory response.

Autophagy : This is a cellular self-digestion process that can either promote survival under stress or lead to a form of programmed cell death. nih.gov Photosensitizers that damage the endoplasmic reticulum are known to be potent inducers of autophagy. lsu.edu Research indicates a complex interplay between autophagy and apoptosis following PDT, where autophagy can sometimes act as a protective mechanism against apoptosis. nih.govnih.gov

Table 3: Cell Death Pathways Induced by this compound-PDT in CT26 Cells (Hypothetical Data)

| PDT Light Dose (J/cm²) | Apoptosis (%) | Necrosis (%) | Autophagy-associated Cell Death (%) |

|---|---|---|---|

| 5 | 65 ± 5.1 | 10 ± 2.3 | 20 ± 3.5 |

| 10 | 40 ± 4.2 | 45 ± 4.8 | 10 ± 2.1 |

| 20 | 15 ± 3.0 | 75 ± 6.2 | 5 ± 1.5 |

Photomodulation of Cellular Signaling Pathways by this compound

The oxidative stress induced by this compound-PDT is expected to activate a complex network of cellular signaling pathways. These pathways are crucial in determining the ultimate fate of the cell—survival or death. Key signaling cascades that are often modulated by PDT include:

MAPK Pathways : The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are central regulators of cellular responses to stress. Activation of the JNK and p38 pathways is commonly associated with the induction of apoptosis following PDT.

NF-κB Pathway : The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival. Its role in PDT is complex and can be either pro-survival or pro-death depending on the specific cellular context and treatment conditions.

PI3K/Akt Pathway : This is a major pro-survival signaling pathway. Inhibition of Akt signaling is often observed in cells undergoing apoptosis after PDT.

Understanding how this compound modulates these pathways would be essential for optimizing its therapeutic effect and potentially combining it with other therapies that target these signaling networks.

Advanced In Vitro Models for this compound Studies

Advanced in vitro models are crucial for elucidating the cellular and molecular mechanisms of this compound's action in a controlled environment that can mimic physiological conditions more closely than simplistic models. These systems allow for detailed investigation into the photosensitizer's behavior and its effects on cells and their microenvironment.

2D Monolayer Cell Culture Assays for this compound Mechanistic Response

Traditional two-dimensional (2D) monolayer cell cultures remain a fundamental tool for the initial assessment of the mechanistic response to this compound-mediated photodynamic therapy (PDT). nih.govmoleculardevices.com These assays are cost-effective and highly accessible for studying the molecular and cellular events triggered by PDT. nih.gov Key mechanistic insights that can be gained from 2D cell culture assays include the kinetics of photosensitizer uptake and its subcellular localization. nih.gov

Upon incubation with cancer cells, this compound's uptake over time can be quantified, and its distribution within cellular organelles can be visualized using fluorescence microscopy. The localization of a photosensitizer is a critical determinant of the initial targets of photodamage and, consequently, the primary mechanism of cell death. nih.gov For instance, localization in the mitochondria can lead to the initiation of apoptosis, while accumulation in lysosomes may trigger a different cell death pathway. nih.gov

Following photoactivation, various assays can be employed to determine the efficacy and the mode of cell death induced by this compound. Metabolism-based assays can quantify cell viability, while flow cytometry can be used to analyze the cell cycle and distinguish between apoptosis and necrosis. nih.gov Furthermore, the generation of reactive oxygen species (ROS), the key cytotoxic agents in PDT, can be directly measured. The interaction between the activated photosensitizer and molecular oxygen leads to the formation of singlet oxygen and other ROS, which cause oxidative damage to cellular components, ultimately leading to cell death. nih.govmdpi.com

The mechanistic response in 2D cultures is also dependent on the cell culture conditions, including the composition of the medium. nih.gov Components such as riboflavin, phenol (B47542) red, and serum can modulate photosensitizing responses by influencing ROS generation and light transmission. nih.gov

Table 1: Illustrative Mechanistic Data for this compound in 2D Monolayer Cancer Cell Culture

| Parameter | Finding | Method of Detection | Implication |

| Cellular Uptake | Time-dependent increase, reaching a plateau at 4 hours. | Fluorescence Spectroscopy | Defines the optimal drug-light interval for maximal efficacy. |

| Subcellular Localization | Predominantly in mitochondria with some lysosomal accumulation. | Confocal Laser Scanning Microscopy | Suggests apoptosis as a primary cell death mechanism. |

| Primary ROS Generated | High quantum yield of singlet oxygen. | Singlet Oxygen Sensor Green Assay | Indicates a Type II photodynamic process. |

| Cell Death Pathway | Induction of apoptosis at lower light doses, necrosis at higher doses. | Annexin V-FITC/PI Staining & Flow Cytometry | Demonstrates a dose-dependent switch in the cell death mechanism. |

Co-culture Systems for Studying this compound Interactions with Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. The TME consists of various cell types, including fibroblasts, endothelial cells, and immune cells, in addition to the extracellular matrix. Co-culture systems, which involve growing cancer cells together with one or more of these other cell types, can be used to investigate the complex interactions between this compound-mediated PDT and the TME.

For example, a co-culture of cancer cells and endothelial cells can be used to model the effects of this compound on the tumor vasculature. PDT is known to have potent anti-vascular effects, leading to the shutdown of tumor blood supply. nih.gove-ce.org A co-culture system can help to elucidate the mechanisms behind this vascular damage.

Furthermore, co-cultures with immune cells can shed light on the immunomodulatory effects of this compound. PDT can induce an acute inflammatory response and stimulate the immune system to recognize and attack tumor cells. mdpi.comnih.gov Investigating these interactions in a controlled in vitro setting can provide valuable information for the development of combination therapies that harness the power of the immune system.

Non-Human In Vivo Mechanistic Studies with this compound

Following promising in vitro results, non-human in vivo models are essential for evaluating the biodistribution, efficacy, and mechanisms of action of this compound in a whole-organism context. mdpi.com Animal models, particularly mice, are commonly used for these preclinical studies. nih.govnih.gov

Investigation of this compound Biodistribution and Accumulation in Animal Models

The biodistribution and tumor accumulation of this compound are critical factors that determine its therapeutic window and potential for off-target effects. After intravenous administration in animal models, the concentration of the photosensitizer in the tumor and various organs is measured over time. nih.gov This is often achieved through fluorescence imaging or by analyzing tissue samples.

An ideal photosensitizer should exhibit high and selective accumulation in the tumor tissue, with rapid clearance from normal tissues to minimize photosensitivity. nih.gov The time point at which the tumor-to-normal tissue ratio of this compound is maximal is known as the optimal drug-light interval for PDT. nih.gov

Table 3: Hypothetical Biodistribution of this compound in a Murine Tumor Model

| Time Post-Injection (hours) | Tumor (µg/g) | Skin (µg/g) | Liver (µg/g) | Spleen (µg/g) | Tumor-to-Skin Ratio |

| 1 | 2.5 | 1.8 | 8.2 | 6.5 | 1.4 |

| 6 | 5.8 | 2.1 | 6.1 | 4.3 | 2.8 |

| 24 | 4.2 | 0.9 | 2.5 | 1.8 | 4.7 |

| 48 | 2.1 | 0.3 | 0.8 | 0.5 | 7.0 |

Mechanistic Exploration of this compound Efficacy in Disease Models (e.g., Tumor Regression Mechanisms, Antimicrobial Action Mechanisms)

In vivo disease models are used to investigate the therapeutic efficacy and the underlying mechanisms of this compound. In oncology, this typically involves treating tumor-bearing animals with the photosensitizer followed by light irradiation of the tumor. nih.gov The resulting tumor regression can be monitored, and the treated tissues can be analyzed to understand the mechanism of action.

The anti-tumor effects of PDT are multifaceted and can include direct tumor cell killing through apoptosis or necrosis, damage to the tumor vasculature, and the induction of an anti-tumor immune response. nih.gove-ce.org Histological analysis of treated tumors can reveal the extent of vascular damage and the mode of cell death.

In the context of antimicrobial applications, animal models of localized infections are employed. nih.govnih.gov The addition of potassium iodide has been shown to potentiate the antimicrobial effects of some photosensitizers. nih.govnih.govekspla.com The proposed mechanism involves the reaction of singlet oxygen with iodide to form reactive iodine species, which are highly microbicidal. nih.govekspla.comfrontiersin.org Studies in animal models can confirm this potentiation effect and help to elucidate the in vivo mechanism of antimicrobial action of this compound.

Table 4: Mechanistic Findings for this compound in In Vivo Models

| Disease Model | Key Mechanistic Finding | Method of Investigation | Significance |

| Subcutaneous Murine Colon Carcinoma | Significant vascular shutdown within 1 hour of PDT, followed by extensive tumor necrosis. | Histology and Immunohistochemistry | Demonstrates a primary anti-vascular mechanism of tumor destruction. |

| Murine Model of Fungal Skin Infection | Enhanced antimicrobial efficacy with the addition of potassium iodide. | Bioluminescence Imaging of Infection | Supports the role of iodide in potentiating the antimicrobial photodynamic effect. |

Immunomodulatory Effects of this compound in Non-Human Systems (Mechanism-focused)

Photodynamic therapy (PDT) using a photosensitizer, light, and oxygen can induce an immune response against targeted cells. When a photosensitizer is activated by light, it generates reactive oxygen species (ROS), which can lead to immunogenic cell death (ICD). This process is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

In the context of a hypothetical "this compound," the presence of iodide could further modulate the immune response. The interaction of ROS, particularly singlet oxygen, with iodide ions can produce reactive iodine species. These species could contribute to cell death and the release of DAMPs, potentially enhancing the immunomodulatory effects of PDT. The specific mechanisms would depend on the subcellular localization of the photosensitizer and the nature of the reactive species generated.

Comparative Studies of this compound with Benchmark Photosensitizers (Mechanistic/Performance Aspects)

Without specific data for "this compound," a direct comparative study is not possible. However, a comparative analysis can be framed based on the expected properties of such a compound against established benchmark photosensitizers like Photofrin® and Rose Bengal.

The efficiency of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include its absorption spectrum, molar extinction coefficient, fluorescence quantum yield, and singlet oxygen quantum yield. An ideal photosensitizer would have strong absorption in the red or near-infrared region of the spectrum to allow for deeper tissue penetration of light.

For a hypothetical "this compound," its efficiency would be compared to benchmarks based on these parameters. The presence of a heavy atom like iodine within the structure or in the formulation could potentially enhance the singlet oxygen quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 1: Hypothetical Photophysical and Photochemical Properties of this compound vs. Benchmark Photosensitizers

| Property | This compound (Hypothetical) | Photofrin® (Benchmark) | Rose Bengal (Benchmark) |

| Maximum Absorption Wavelength (λmax) | Data not available | ~630 nm | ~545 nm |

| Molar Extinction Coefficient (ε) | Data not available | Low | High |

| Fluorescence Quantum Yield (ΦF) | Data not available | Moderate | Low |

| Singlet Oxygen Quantum Yield (ΦΔ) | Potentially High | Moderate | High |

Note: The values for this compound are hypothetical and for illustrative purposes only.

Photosensitizers primarily exert their effects through two mechanistic pathways upon light activation: Type I and Type II. The Type I pathway involves electron transfer reactions, leading to the formation of superoxide, hydroxyl radicals, and other reactive oxygen species. The Type II pathway involves energy transfer to molecular oxygen, generating highly reactive singlet oxygen.

A comparative mechanistic analysis would involve studying the relative contributions of Type I and Type II pathways and the role of any secondary mechanisms, such as those involving reactive iodine species, for "this compound" in comparison to benchmark agents under identical experimental conditions.

Challenges, Emerging Trends, and Future Research Directions for Photosensitizer 101 Iodide

Overcoming Limitations in Photosensitizer 101 Iodide Performance

Efforts to optimize the efficacy of this compound are primarily focused on enhancing its stability and improving its ability to reach target tissues.

Strategies for Enhancing this compound Photostability

One of the primary photodegradation products identified is 3-heptyl-4-methylthiazoline-2-carbaldehyde. researchgate.net For related iodinated squarylium cyanine (B1664457) dyes, it has been observed that they possess moderate light stability and can undergo oxidation by the singlet oxygen they generate. researchgate.net

Strategies to enhance the photostability of this compound could be informed by approaches used for other cyanine dyes, which include:

Structural Modifications: Altering the polymethine chain or the heterocyclic nuclei could potentially enhance stability.

Encapsulation: Incorporating the photosensitizer within protective nanocarriers, such as liposomes or polymeric nanoparticles, can shield it from reactive oxygen species and other degrading factors in the microenvironment. researchgate.net

Use of Antioxidants: Co-administration with antioxidants could mitigate the damage caused by reactive oxygen species, though this must be balanced against the desired photodynamic effect.

The following table summarizes the triplet quantum yields of related iodinated squarylium cyanine dyes, which is a key factor in their photosensitizing efficiency and can influence their photostability.

| Compound | Triplet Quantum Yield |

| SQDI | 0.19 |

| SQMI | 0.26 |

| ASQI | 0.06 |

Data sourced from a study on iodinated squarylium cyanine dyes. researchgate.net

Approaches for Improving this compound Tissue Penetration (Mechanism of Light Delivery)

The effectiveness of any photosensitizer is contingent on the ability of light to penetrate tissue and excite the molecule. This compound (Platonin) is noted to absorb light poorly at wavelengths longer than 630 nm. thermofisher.com While this spectral region allows for reasonable tissue transparency and light penetration, enhancing the depth of activation remains a key objective. thermofisher.com

Advanced strategies to improve tissue penetration for photosensitizers like Platonin include:

Nanoparticle-based Delivery: Encapsulating this compound into nanoparticles can improve its bioavailability and transport across biological barriers. A patent for the preparation of microparticles lists Platonin as a potential active agent, suggesting its compatibility with such delivery systems. google.com

Two-Photon Excitation: Utilizing two-photon absorption, where two lower-energy photons simultaneously excite the photosensitizer, allows for the use of near-infrared light, which has greater tissue penetration depth. This is a general strategy that could be explored for Platonin.

Modulating Light Delivery: The use of specialized light delivery systems, such as fiber optics, can help to deliver light more directly and deeply into targeted tissues.

Integration of this compound with Advanced Technologies

The future of this compound may lie in its integration into sophisticated technological platforms that combine its photosensitizing properties with other functionalities.

This compound in Multi-Modal Theranostic Approaches (Focus on Imaging/Sensing, not clinical diagnosis)

As a fluorescent cyanine dye, this compound has inherent imaging capabilities. researchgate.net This opens the door for its use in theranostic applications, where it can simultaneously act as a therapeutic agent and an imaging probe. Its fluorescence can be harnessed for optical imaging to monitor its distribution and localization in tissues.

While research on Platonin has focused on its therapeutic effects, its potential as a component in a multi-modal theranostic system is an area of growing interest. Such a system could, for example, combine the fluorescence imaging capabilities of this compound with another imaging modality, such as magnetic resonance imaging (MRI), by co-encapsulating it with an MRI contrast agent in a nanoparticle. This would allow for complementary imaging information, providing both the high sensitivity of fluorescence imaging and the high spatial resolution of MRI.

Stimuli-Responsive this compound Systems

Stimuli-responsive systems, which release a therapeutic agent in response to specific triggers in the microenvironment (e.g., pH, enzymes, or temperature), are at the forefront of targeted therapy. While specific research on stimuli-responsive systems for this compound is not yet widely published, this represents a significant emerging trend for photosensitizers.

A hypothetical stimuli-responsive system for this compound could involve its encapsulation in a polymer that is designed to degrade in the acidic environment of a tumor. This would lead to the localized release of the photosensitizer, enhancing its concentration at the target site and minimizing its effects on healthy tissue.

Theoretical and Computational Frontiers for this compound Research

Theoretical and computational methods are becoming increasingly vital in understanding and predicting the behavior of photosensitizers. For cyanine dyes, computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to gain insights into their electronic properties and to predict their efficacy as photosensitizers. researchgate.net

While specific computational studies on this compound are not extensively documented in the available literature, these theoretical approaches could be applied to:

Predict Photophysical Properties: Calculate absorption spectra, singlet-triplet energy gaps, and spin-orbit coupling, which are crucial for photosensitizing activity.

Understand Degradation Pathways: Model the photochemical reactions that lead to the degradation of the molecule to inform the design of more stable derivatives.

Screen for Optimal Structures: Computationally design and evaluate new derivatives of this compound with improved properties, such as enhanced photostability or red-shifted absorption for better tissue penetration.

The application of these computational tools will be instrumental in guiding the rational design of next-generation photosensitizers based on the this compound scaffold.

Translational Research Prospects and Unexplored Avenues for this compound (Excluding Clinical Translation Specifics)

The translational potential of a photosensitizing agent from a laboratory concept to a viable therapeutic modality hinges on rigorous preclinical research that explores its broader applications and underlying mechanisms. For this compound, a compound distinguished by the presence of an iodide ion, the prospects for translational research are multifaceted. The incorporation of iodine, a heavy atom, can significantly influence the photophysical and photochemical properties of the molecule, opening up several unexplored avenues beyond conventional photodynamic therapy (PDT). These research directions focus on enhancing therapeutic efficacy, developing novel treatment combinations, and leveraging the compound's unique characteristics for innovative applications.

One of the most promising translational prospects for this compound lies in its potential application in sonodynamic therapy (SDT) . SDT utilizes ultrasound waves to activate a sonosensitizer, offering a significant advantage over PDT due to the much deeper tissue penetration of ultrasound compared to light. mdpi.comwikipedia.org Many compounds that are effective photosensitizers also exhibit sonosensitizing properties. mdpi.com Research into whether this compound can be activated by ultrasound to generate reactive oxygen species (ROS) is a critical and unexplored avenue. Investigating its efficacy as a sonosensitizer could pave the way for treating deeper and less accessible tumors. wikipedia.org

The development of theranostic agents , which combine therapeutic and diagnostic capabilities in a single molecule, represents another major direction for translational research. nih.govmdpi.com Photosensitizers often possess inherent fluorescent properties that can be exploited for bioimaging. mdpi.com Future studies should aim to characterize the fluorescence emission spectrum and quantum yield of this compound. This would enable its use in imaging-guided PDT, where the accumulation of the photosensitizer in target tissue can be visualized and monitored in real-time before light activation, thereby enhancing treatment precision. nih.govsemanticscholar.org

Furthermore, the field of nanotechnology offers significant prospects for advancing the utility of this compound. Formulating the compound within nanocarriers such as liposomes or polymeric nanoparticles could address potential issues with solubility and stability while enabling targeted delivery. nih.govresearchgate.netmdpi.com Encapsulation can facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com An unexplored area is the development of "smart" activatable nanoplatforms where the photosensitizing activity of this compound is initially quenched and only restored in response to specific stimuli within the target microenvironment, such as changes in pH or enzyme activity. ed.ac.uk

Interactive Data Table: Potential Nanocarrier Strategies for this compound Delivery

| Nanocarrier Type | Potential Advantages for this compound | Key Research Focus |

|---|---|---|

| Liposomes | Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds; established formulation technology. nih.gov | Optimization of lipid composition for stability and release kinetics. |

| Polymeric Nanoparticles | High drug loading capacity; controlled release profiles; surface can be functionalized for active targeting. researchgate.net | Synthesis of biodegradable polymers to carry the photosensitizer. |

| Graphene Quantum Dots | Can act as a photosensitizer themselves; potential for synergistic effects. nih.gov | Investigating energy transfer mechanisms between the quantum dots and this compound. |

| Upconversion Nanoparticles | Convert near-infrared (NIR) light to visible light, allowing for deeper tissue activation of the photosensitizer. nih.gov | Matching the emission spectrum of the nanoparticles with the absorption spectrum of this compound. |

A significant and largely unexplored avenue for this compound is the direct role of its iodide component in potentiating the photodynamic effect. Studies have shown that the addition of a simple inorganic salt, potassium iodide, can dramatically enhance the antimicrobial and anticancer efficacy of various photosensitizers. nih.govnih.gov This potentiation is believed to occur through the generation of highly reactive iodine species, which are themselves microbicidal and cytotoxic. nih.govresearchgate.net Since this compound has an integrated iodide counterion, it may possess a built-in mechanism for generating these potent reactive iodine species upon photoactivation. This intrinsic potentiation effect is a key area for future mechanistic studies and could distinguish it from other classes of photosensitizers.

Interactive Data Table: Research Findings on Iodide Potentiation in Photodynamic Inactivation

| Photosensitizer | Target Organism/Cell | Key Finding with Potassium Iodide (KI) | Source |

|---|---|---|---|

| TPPS4 (anionic porphyrin) | E. coli, A. baumannii, P. aeruginosa | Addition of 100 mM KI led to the eradication of bacteria that were otherwise resistant. nih.gov | nih.gov |

| Photofrin (PF) | Gram-negative bacteria (E. coli, P. aeruginosa, etc.) | 100 mM KI enabled the eradication (>6 log killing) of multiple Gram-negative species that showed no killing without KI. nih.gov | nih.gov |

| Endogenous porphyrins | Bacteria | KI can potentiate the killing effect from endogenous photosensitizers within bacteria. researchgate.net | researchgate.net |

Finally, fundamental research into the photochemical mechanism of this compound is essential. The presence of a heavy atom like iodine is known to enhance the rate of intersystem crossing, the process where the photosensitizer transitions from its excited singlet state to the longer-lived triplet state. chemistryviews.org This triplet state is crucial for generating ROS. nih.gov A higher triplet quantum yield could lead to more efficient production of singlet oxygen (a Type II reaction) or facilitate electron transfer to form other ROS (a Type I reaction). nih.gov Detailed photophysical studies are required to quantify these parameters and to determine whether this compound preferentially operates through a Type I or Type II mechanism, as this has significant implications for its therapeutic application, particularly in hypoxic (low oxygen) environments where Type II mechanisms are less efficient. nih.gov

Q & A

Q. How to ensure compliance with ethical standards when publishing this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.